molecular formula C19H25ClN4O5 B15300333 N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

Cat. No.: B15300333
M. Wt: 424.9 g/mol
InChI Key: RGAWVNPJVAPFKQ-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound’s structure suggests it could be involved in interactions with biological molecules, potentially making it useful in drug development or biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride likely involves multiple steps, including the formation of the isoindolinone and piperidinone rings, followed by the attachment of the aminobutyl and acetamide groups. Typical reaction conditions might include:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Reagents: Amines, carboxylic acids, and anhydrides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride may undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: In studying enzyme interactions or as a potential inhibitor.

    Medicine: As a candidate for drug development, particularly in targeting specific proteins or pathways.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide.
  • **N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide sulfate.

Uniqueness

The unique structural features, such as the specific arrangement of functional groups and the presence of both isoindolinone and piperidinone rings, may confer unique properties, such as specific binding affinities or reactivity profiles.

Properties

Molecular Formula

C19H25ClN4O5

Molecular Weight

424.9 g/mol

IUPAC Name

N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride

InChI

InChI=1S/C19H24N4O5.ClH/c20-7-1-2-8-21-17(25)11-28-13-3-4-14-12(9-13)10-23(19(14)27)15-5-6-16(24)22-18(15)26;/h3-4,9,15H,1-2,5-8,10-11,20H2,(H,21,25)(H,22,24,26);1H

InChI Key

RGAWVNPJVAPFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCCCN.Cl

Origin of Product

United States

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